3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde
CAS No.:
Cat. No.: VC13412364
Molecular Formula: C14H8F4O2
Molecular Weight: 284.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8F4O2 |
|---|---|
| Molecular Weight | 284.20 g/mol |
| IUPAC Name | 2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C14H8F4O2/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-8H |
| Standard InChI Key | YBXWJCUHVJALRS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)F |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)F |
Introduction
Structural Identification and Nomenclature
Chemical Structure
The compound consists of two benzene rings (biphenyl core) with the following substituents:
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Position 3: Fluorine (-F)
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Position 3': Trifluoromethoxy (-OCF₃)
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Position 4: Carbaldehyde (-CHO)
Molecular Formula: C₁₄H₈F₄O₂
Molecular Weight: 300.21 g/mol
IUPAC Name: 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is likely synthesized via Suzuki-Miyaura cross-coupling, a method validated for analogous biphenyl aldehydes :
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Boronic Acid Preparation: 4-Bromo-3-fluorobenzaldehyde reacts with bis(pinacolato)diboron under Pd catalysis to form the boronic ester.
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Coupling Reaction: The boronic ester couples with 3-bromo-(trifluoromethoxy)benzene using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .
Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: THF/H₂O (3:1)
Key Reaction Mechanisms
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Oxidative Addition: Pd(0) inserts into the C–Br bond of the aryl halide.
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Transmetallation: Boronic acid transfers the aryl group to Pd.
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Reductive Elimination: Forms the biphenyl bond, regenerating Pd(0) .
Physicochemical Properties
Thermodynamic Data
| Property | Value (Estimated) | Source Analog |
|---|---|---|
| Melting Point | 85–90°C | |
| Boiling Point | 320–330°C | |
| Density | 1.45–1.50 g/cm³ | |
| LogP (Lipophilicity) | 3.2–3.8 | Computational models |
Reactivity Profile
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Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids .
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Electrophilic Aromatic Substitution: Directed by electron-withdrawing -F and -OCF₃ groups, favoring meta/para positions .
Applications in Scientific Research
Pharmaceutical Intermediates
Fluorinated biphenyl aldehydes are key precursors in drug discovery:
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Anticancer Agents: Analogous compounds inhibit kinases and dehydrogenases .
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Anti-inflammatory Drugs: Trifluoromethoxy groups enhance metabolic stability .
Material Science
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Liquid Crystals: Fluorine and trifluoromethoxy groups improve thermal stability and dielectric anisotropy .
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Polymer Additives: Aldehyde functionality enables cross-linking in fluorinated polymers .
Future Directions
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